molecular formula C15H12ClN3O2 B6080265 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B6080265
M. Wt: 301.73 g/mol
InChI Key: YVEZTZHMLORWPN-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a typical synthetic route might involve the reaction of 6-chloroimidazo[1,2-a]pyridine with 4-methoxyaniline under specific conditions to form the desired carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of light for photocatalysis .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-tuberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or other essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-12-5-3-11(4-6-12)17-15(20)13-9-19-8-10(16)2-7-14(19)18-13/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEZTZHMLORWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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